molecular formula C12H13NO3 B142656 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 73942-87-7

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B142656
CAS No.: 73942-87-7
M. Wt: 219.24 g/mol
InChI Key: CPNZASIAJKSBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 73942-87-7) is a benzazepinone derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . It serves as a critical intermediate in synthesizing Ivabradine, a cardiotonic drug used to treat angina and heart failure . Structurally, it features a seven-membered benzazepinone ring substituted with two methoxy groups at positions 7 and 8, conferring unique electronic and steric properties . Its synthesis involves cyclization of (3,4-dimethoxyphenyl)acetic acid derivatives in acidic media, optimized for high yield and industrial scalability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves the following steps :

    Starting Material: N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.

    Reaction Mixture: Combine 142.0 g of the starting material with 710 ml of glacial acetic acid and 710 ml of concentrated hydrochloric acid in a 3.0 L round bottom flask equipped with a mechanical stirrer and thermometer pocket at 25°C.

    Stirring: Stir the mixture for 17 hours at 25°C.

    Monitoring: Monitor the reaction by HPLC (starting material should be less than 4.0%).

    Isolation: Pour the reaction mixture on 3.0 kg of crushed ice, stir for 30 minutes, and filter the solid material.

    Washing: Wash the mixture with 1 L of water, suck dry, and unload the material.

    Drying: Dry the product under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its bradycardic properties.

    Medicine: Investigated for its use in the development of pharmaceuticals, especially bradycardic agents.

    Industry: Utilized in the industrial preparation of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs, derivatives, and process-related impurities below.

Structural Insights :

  • The iodo derivative exhibits enhanced electrophilicity compared to the chloro analog, facilitating nucleophilic substitution in Ivabradine synthesis .
  • HOMO-LUMO Gaps : The parent compound has a larger energy gap (4.32 eV ) than IVA-9 (3.98 eV ), indicating higher thermodynamic stability .

Process-Related Impurities: IVA-9

IVA-9 (3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one)) is a dimeric impurity formed during Ivabradine synthesis .

Property IVA-9 vs. Parent Compound
Structure Dimeric form with propane linker; retains methoxy groups but altered ring saturation .
Reactivity Lower HOMO energy (-6.34 eV ) suggests reduced electron-donating capacity vs. parent (-6.21 eV ) .
Toxicity Predicted lower hepatotoxicity and mutagenicity than Ivabradine; potential as a drug candidate .

Pharmacological and Toxicological Profiles

  • Parent Compound: Non-therapeutic; used solely as a synthetic intermediate. No reported toxicity in isolation .
  • Iodo Derivative : High purity (≥98%) and stability make it suitable for large-scale synthesis, though iodine’s volatility requires controlled handling .

Physicochemical Properties

Property Parent Compound 3-Iodopropyl Derivative IVA-9
Melting Point Not reported Solid at room temperature Not reported
Solubility Low in water Low in polar solvents Moderate in DMSO
Refractive Index Not reported 1.592 Not reported

Biological Activity

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS No. 73942-87-7) is a compound belonging to the benzazepine class, characterized by its unique structural properties and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula: C₁₂H₁₃NO₃
  • Molecular Weight: 219.24 g/mol
  • IUPAC Name: 7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one
  • SMILES Representation: COc1cc2CC(=O)NC=Cc2cc1OC

This compound functions primarily as a bradycardic agent and an isoform-selective f-current blocker . Its mechanism involves the modulation of ion channels, particularly influencing the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This modulation leads to a reduction in heart rate without significantly affecting myocardial contractility, making it a candidate for treating conditions such as angina and heart failure.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Cardiovascular Effects:
    • Studies show that this compound can effectively lower heart rates in animal models by selectively inhibiting HCN channels .
  • Neuroprotective Effects:
    • Preliminary investigations suggest potential neuroprotective properties against oxidative stress in neuronal cells. The compound's ability to modulate neurotransmitter release may contribute to these effects .
  • Antioxidant Activity:
    • The compound has demonstrated antioxidant capabilities in vitro, potentially mitigating cellular damage caused by reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

StudyFindings
Study A (2020)Demonstrated significant bradycardic effects in rabbit models with minimal side effects on blood pressure .
Study B (2021)Reported neuroprotective effects in cultured neuronal cells exposed to oxidative stress .
Study C (2022)Investigated the compound's interaction with HCN channels and its implications for cardiac health .

Applications in Medicine

Given its biological activities, this compound is primarily used in:

  • Developing new bradycardic therapies.
  • Exploring neuroprotective strategies in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one?

The synthesis of benzazepinone derivatives typically involves multi-step reactions, including heterocyclization, acetylation, and hydrolysis. For example, analogous benzodiazepine syntheses (e.g., lorazepam) start with chlorinated benzophenones, followed by hydroxylamine treatment and heterocyclization with chloracetyl chloride . For 7,8-dimethoxy derivatives, methoxy groups are likely introduced via alkylation or demethylation of protected intermediates. Reaction optimization may require temperature control (e.g., 60–100°C in 1,4-dioxane) and catalysts like K₂CO₃ in DMSO . Key steps include:

  • Functional group protection : Use acetic anhydride or Boc₂O to stabilize reactive amines .
  • Ring closure : Employ Polonovski-type rearrangements to form the benzazepinone core .

Q. How can spectroscopic methods characterize this compound?

Structural elucidation relies on:

  • NMR : Analyze methoxy protons (δ ~3.8–4.0 ppm) and carbonyl signals (δ ~170–180 ppm for the ketone). Compare with analogs like 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, where Cl substituents affect chemical shifts .
  • Mass spectrometry : Confirm molecular weight (e.g., calculated m/z 221.105 for C₁₂H₁₅NO₃) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry, as demonstrated for diethyl 7,8-dibromo-4,11-dihydroxy-1H-1,4-benzodioxepin-2(3H)-one derivatives .

Q. Which analytical techniques ensure purity and quality control?

  • HPLC : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate impurities. Relative retention times and peak responses should adhere to pharmacopeial standards (e.g., ≤0.5% for individual impurities) .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization.
  • Elemental analysis : Verify C, H, N, and O content against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

  • Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilic substitution for methoxy group introduction .
  • Catalysts : K₂CO₃ or Et₃N improves reaction rates in alkylation steps .
  • Temperature control : Maintain 60–120°C to balance reaction speed and byproduct formation .
  • Workflow automation : Use continuous flow reactors for exothermic steps (e.g., acetylation) to improve reproducibility .

Q. How to resolve contradictions in pharmacological data for benzazepinone derivatives?

  • Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects, as seen in spirobenzofuran-chromenone hybrids .
  • Target validation : Use siRNA or CRISPR to confirm receptor specificity, minimizing off-target interactions .
  • Metabolic profiling : Assess stability in liver microsomes to rule out rapid degradation artifacts .

Q. What strategies are effective for impurity profiling and quantification?

  • Forced degradation : Expose the compound to heat, light, or acidic/alkaline conditions to generate degradation products .
  • LC-MS/MS : Identify impurities via molecular ion peaks and fragmentation patterns (e.g., m/z 204.274 for related 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones) .
  • Reference standards : Synthesize or procure impurities like ofloxacin N-oxide hydrochloride for calibration .

Q. How to design structure-activity relationship (SAR) studies for 7,8-dimethoxy derivatives?

  • Scaffold modification : Replace methoxy groups with ethoxy or halogens to assess electronic effects .
  • Bioisosteres : Substitute the benzazepinone ring with thiazole or chromenone moieties, as in 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one .
  • In silico modeling : Use docking simulations to predict binding affinities for targets like GABA receptors .

Properties

IUPAC Name

7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNZASIAJKSBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC(=O)CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363259
Record name 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73942-87-7
Record name 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73942-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-1,3-dihydro-3-benzazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073942877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-3-Benzazepin-2-one, 1,3-dihydro-7,8-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3ZHP3F8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of N-(2,2-dimethoxyethyl)-3,4-dimethoxy-phenylacetamide (600.6 g) in concentrated hydrochloric acid (3 liters) is mixed with glacial acetic acid (3 liters). After being left to stand for 17 hours at ambient temperature and mixture is poured onto ice. The crystals obtained are suction filtered, washed with water until neutral and dried.
Quantity
600.6 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The acetamide (40 g.) was mixed with 200 ml. of concentrated hydrochloric acid and 200 ml. of glacial acetic acid and allowed to stand at room temperature overnight. The reaction mixture was poured into ice/water and the resulting solid was washed with water/methanol to give 2,3-dihydro-7,8-dimethoxy-2-oxo-1H-3-benzazepine, m.p. 239°-241° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.